molecular formula C15H10ClF3O B1327913 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone CAS No. 898751-48-9

3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone

Cat. No.: B1327913
CAS No.: 898751-48-9
M. Wt: 298.68 g/mol
InChI Key: UHFCZAWIKZOAHT-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone (CAS: 898750-52-2) is a halogenated propiophenone derivative with a molecular formula of C₁₅H₁₁ClF₃O and a molecular weight of 296.7 g/mol (predicted) . The compound features a 3-chloro-5-fluorophenyl group and a 3',4'-difluorophenyl ketone moiety. Its physicochemical properties include a high lipophilicity (LogP: ~4.95) and a predicted boiling point of 392.5±37.0°C, attributed to its aromatic substitution pattern and molecular weight .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c16-11-5-9(6-12(17)8-11)1-4-15(20)10-2-3-13(18)14(19)7-10/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFCZAWIKZOAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644978
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-48-9
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3,4-difluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction temperature is typically maintained between 50-80°C.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

Pharmaceutical Development

Fluorinated compounds are increasingly important in drug discovery due to their enhanced metabolic stability and bioactivity. The incorporation of fluorine into drug molecules often leads to improved pharmacokinetic properties, making them more effective as therapeutic agents.

  • Case Study : Research indicates that fluorination can enhance the binding affinity of drugs to their targets while reducing metabolic degradation. For instance, fluorinated derivatives of known pharmaceuticals have shown increased potency against various diseases, including cancer and infectious diseases .

Agrochemical Formulations

In agrochemicals, fluorinated compounds are utilized for their ability to modify the physicochemical properties of active ingredients. This modification can lead to improved efficacy and selectivity in pest control.

  • Case Study : A study highlighted the development of fluorinated herbicides that exhibit greater lipophilicity and water solubility, thus enhancing their effectiveness in agricultural applications . The strategic design of these compounds allows for better absorption by plants and reduced environmental impact.

Material Science

Fluorinated compounds like 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone are also explored in material science for their unique properties, such as high thermal stability and chemical resistance.

  • Application : These compounds are being investigated as potential components in coatings and polymers that require enhanced durability and resistance to harsh environmental conditions.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone

  • CAS : 898788-47-1
  • Molecular Formula : C₁₅H₁₁ClF₂O
  • Molecular Weight : 280.7 g/mol
  • Key Differences : The chlorine substituent is at the para position (4-chlorophenyl) instead of the meta position (3-chloro-5-fluorophenyl).
  • Physicochemical Properties :
    • Density: 1.284±0.06 g/cm³
    • Boiling Point: 392.5±37.0°C .

Simplified Fluorinated Derivatives: 2',4'-Difluoropropiophenone

  • CAS : 21951-34-8
  • Molecular Formula : C₉H₈F₂O
  • Molecular Weight : 170.15 g/mol
  • Key Differences : Lacks the 3-chloro-5-fluorophenyl group, featuring only a 2',4'-difluorophenyl ketone.
  • Physicochemical Properties :
    • Boiling Point: 52°C (at 2 mmHg) .
  • Implications : The reduced molecular weight and simpler substitution pattern result in significantly lower boiling points compared to the target compound.

Brominated Analogues: 3-(4-Bromophenyl)-4'-fluoropropiophenone

  • Implications : Bromine’s larger atomic radius increases steric bulk, while its lower electronegativity (compared to chlorine) may reduce electron-withdrawing effects. This could enhance lipophilicity (higher LogP) and alter metabolic stability .

Multi-Fluorinated Derivatives: 3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone

  • Key Differences : Features 3',5'-difluoro substitution instead of 3',4'-difluoro.
  • Implications : The symmetric 3',5'-difluoro pattern may enhance crystallinity or alter dipole moments, affecting solubility and intermolecular interactions .

Physicochemical and Structural Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Substituent Positions
3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone 898750-52-2 C₁₅H₁₁ClF₃O 296.7 (predicted) 4.95 392.5±37.0 3-Cl-5-F-phenyl; 3',4'-F₂
3-(4-Chlorophenyl)-3',4'-difluoropropiophenone 898788-47-1 C₁₅H₁₁ClF₂O 280.7 - 392.5±37.0 4-Cl-phenyl; 3',4'-F₂
2',4'-Difluoropropiophenone 21951-34-8 C₉H₈F₂O 170.15 - 52 (2 mmHg) 2',4'-F₂
3-(4-Bromophenyl)-4'-fluoropropiophenone - C₁₅H₁₁BrF₂O 325.1 (estimated) ~5.5 - 4-Br-phenyl; 4'-F

Biological Activity

3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClF2OC_{16}H_{14}ClF_2O, with a molecular weight of approximately 304.73 g/mol. The structure features a propiophenone backbone substituted with chlorine and fluorine atoms, which are known to influence biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit potent anticancer properties. For instance, fluorinated derivatives often enhance the selectivity and potency against various cancer cell lines due to their ability to interact with specific cellular targets.
  • Antimicrobial Properties : Research indicates that halogenated compounds can exhibit significant antibacterial and antifungal activities. The presence of chlorine and fluorine atoms may enhance membrane permeability or disrupt cellular processes in microbial cells.
  • Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of related compounds:

  • Antiproliferative Effects : In a study evaluating the antiproliferative effects of fluorinated chalcones, it was found that compounds with similar substitutions exhibited growth inhibitory activity in human cancer cells (GI50 values ranging from 2.6 µM to over 30 µM) . This suggests that the presence of fluorine enhances the efficacy of these compounds against cancer cells.
  • Antibacterial Activity : A comparative study on halogenated compounds demonstrated that those with chlorine and fluorine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial membrane integrity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGI50 values between 2.6 µM - 30 µM
AntimicrobialEffective against Gram-positive and negative bacteria
Enzyme InhibitionPotential inhibition of critical metabolic enzymes

The biological activity of this compound is likely mediated through several mechanisms:

  • Cellular Uptake : The presence of electronegative halogens (Cl, F) can enhance lipophilicity, aiding in cellular uptake.
  • Target Interaction : Fluorinated compounds have been shown to interact selectively with proteins involved in cancer progression, potentially leading to apoptosis in cancer cells.
  • Metabolic Stability : Fluorination often increases metabolic stability, reducing the likelihood of rapid degradation in biological systems, which is crucial for sustained therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone, and how can yield optimization be achieved?

The synthesis of polyfluorinated aromatic ketones often involves halogen substitution or catalytic carbonylation. For structurally analogous compounds like 4,4'-difluorobenzophenone, halogen exchange under Ullmann conditions (Cu catalyst, 150–200°C) achieves substitution efficiency >80% . For the target compound, introducing fluorine at the 3',4'-positions may require Friedel-Crafts acylation using AlCl₃ as a Lewis acid, followed by fluorination via Balz-Schiemann reaction (using NaNO₂/HF). Yield optimization hinges on controlling reaction temperature (60–80°C for acylation) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to aromatic substrate). Impurity profiles should be monitored via HPLC with a C18 column and acetonitrile/water gradient .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

Key techniques include:

  • ¹⁹F NMR : To confirm fluorine substitution patterns. Chemical shifts for aromatic fluorines typically range δ −110 to −125 ppm.
  • GC-MS : For purity assessment; electron ionization (70 eV) with m/z fragmentation patterns can differentiate positional isomers.
  • FT-IR : A strong C=O stretch near 1680 cm⁻¹ confirms the ketone group.

Conflicting data (e.g., unexpected ¹³C NMR signals) may arise from rotational isomerism or residual solvents. Deuterated DMSO or CDCl₃ should be used to avoid solvent interference. For unresolved discrepancies, X-ray crystallography (as applied to analogous triazole derivatives in ) provides definitive structural confirmation .

Advanced Research Questions

Q. How can experimental designs account for environmental stability and degradation pathways of this compound?

Adopt a tiered approach:

Laboratory Studies : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis light, λ >290 nm) to determine half-lives. Use LC-MS to identify degradation products like dehalogenated intermediates .

Ecotoxicology : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia acute toxicity). For example, chlorophenol analogs show EC₅₀ values of 1–10 mg/L for Daphnia .

Field Monitoring : Deploy passive samplers in water systems to measure bioaccumulation potential. Log Kow values (estimated via EPI Suite) >3 indicate high lipid affinity, necessitating sediment toxicity tests .

Q. What strategies address contradictory reactivity data in fluorinated aromatic ketones under catalytic conditions?

Case study: Catalytic hydrogenation of trifluoromethyl groups in similar compounds () shows variable reduction rates (0–95%) depending on Pd/C catalyst loading (1–5 wt%). Contradictions arise from competing dehalogenation or solvent effects (e.g., EtOH vs. THF). Mitigation strategies:

  • DoE (Design of Experiments) : Vary pressure (1–10 bar H₂), temperature (25–80°C), and solvent polarity to map reactivity landscapes.
  • In Situ Spectroscopy : Use ATR-FTIR to monitor intermediate species and identify side reactions .

Q. How does the electronic interplay between chloro and fluoro substituents influence electrophilic substitution reactions?

The electron-withdrawing effect of fluorine (σₚ = +0.06) directs electrophiles to meta positions, while chlorine (σₚ = +0.23) enhances deactivation. In nitration reactions, computational studies (DFT, B3LYP/6-31G*) predict preferential substitution at the 4-position of the chlorophenyl ring. Experimental validation via HPLC-UV (λ = 254 nm) can quantify regioselectivity ratios. Steric effects from the propionyl group may further modulate reactivity .

Methodological Challenges and Solutions

Q. What are the stability considerations for long-term storage of fluorinated aromatic ketones?

  • Thermal Stability : TGA-DSC analysis (10°C/min, N₂ atmosphere) reveals decomposition onset >200°C for similar compounds.
  • Light Sensitivity : Store in amber vials under argon; UV-Vis studies show λmax <300 nm, indicating susceptibility to UV-induced cleavage.
  • Hydrolytic Stability : Accelerated aging in 40°C/75% RH for 6 months with periodic HPLC monitoring detects <5% degradation .

Q. How can cross-coupling reactions be optimized for derivatives of this compound?

Suzuki-Miyaura coupling with aryl boronic acids requires:

  • Ligand Screening : XPhos or SPhos ligands enhance yields for electron-deficient aryl halides.
  • Solvent Selection : DME/H₂O (3:1) minimizes byproducts like homocoupling.
  • Microwave Assistance : 100°C/20 min cycles reduce reaction times from 24 hr to 2 hr .

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